molecular formula C18H21N3O3S B15119363 N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B15119363
M. Wt: 359.4 g/mol
InChI Key: CUHVOYDIKBGFAD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzodioxole moiety, a pyrimidine ring, and a sulfanyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include halogenated compounds, thiols, and acylating agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The benzodioxole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and conditions such as reflux in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide: Unique due to its specific combination of functional groups.

    Other Acetamides: Compounds with similar acetamide structures but different substituents.

    Benzodioxole Derivatives: Compounds featuring the benzodioxole moiety with various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a benzodioxole ring, a pyrimidine ring, and a sulfanyl-acetamide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C18H21N3O3S/c1-11(2)18-20-12(3)6-17(21-18)25-9-16(22)19-8-13-4-5-14-15(7-13)24-10-23-14/h4-7,11H,8-10H2,1-3H3,(H,19,22)

InChI Key

CUHVOYDIKBGFAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)SCC(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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